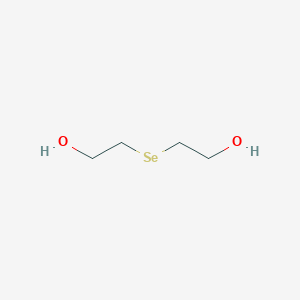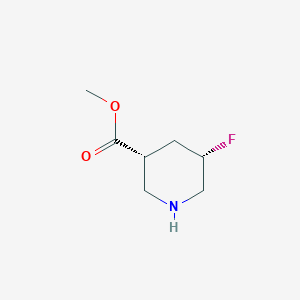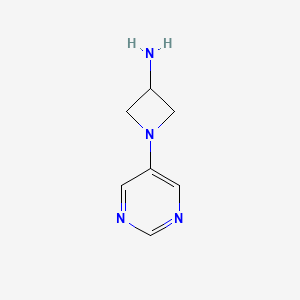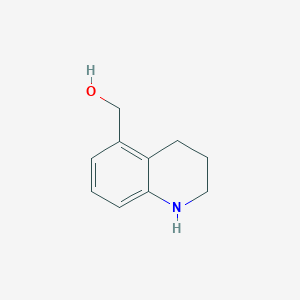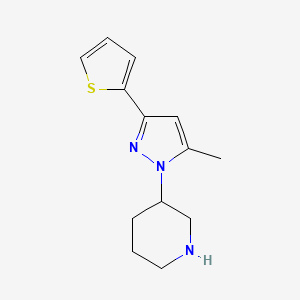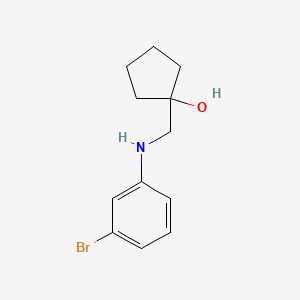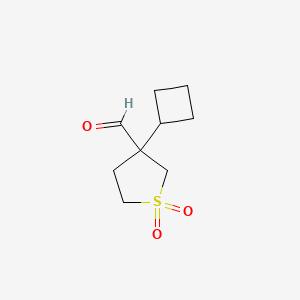
3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound with the molecular formula C9H14O3S It is characterized by the presence of a cyclobutyl group attached to a thiolane ring, which is further substituted with a carbaldehyde group and two oxygen atoms forming a dioxo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a suitable thiolane precursor in the presence of an oxidizing agent to introduce the dioxo functionality. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups.
Substitution: The carbaldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets. The dioxo group can participate in redox reactions, while the carbaldehyde group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, making the compound of interest in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
- 3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
Uniqueness
3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyclobutyl group provides steric hindrance, affecting its interactions with other molecules, while the dioxo and carbaldehyde groups offer versatile sites for chemical modifications.
Eigenschaften
Molekularformel |
C9H14O3S |
|---|---|
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
3-cyclobutyl-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O3S/c10-6-9(8-2-1-3-8)4-5-13(11,12)7-9/h6,8H,1-5,7H2 |
InChI-Schlüssel |
MANFXIXZMPDLMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2(CCS(=O)(=O)C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


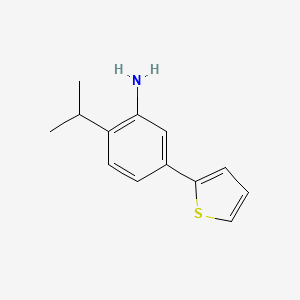
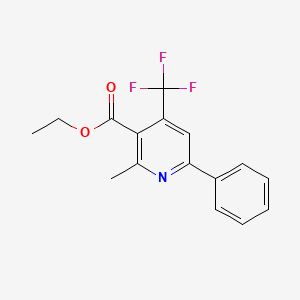
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylethyl)-](/img/structure/B13341540.png)
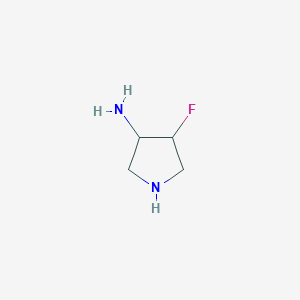
![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
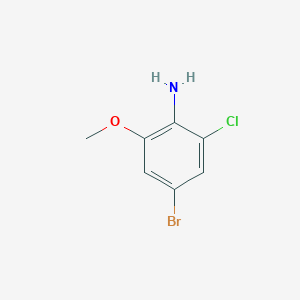
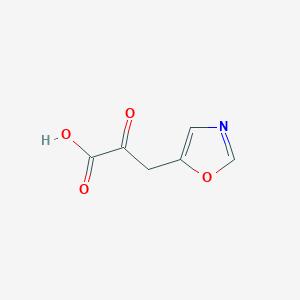
![(2-(3-(8-(4-(4-(Chloromethyl)benzyl)piperazin-1-yl)-1,3-dioxo-1H-benzo[10,5]anthra[2,1,9-def]isoquinolin-2(3H)-yl)propanamido)ethyl)triphenylphosphonium chloride](/img/structure/B13341576.png)
